(3-Chlorobenzyl)(4-methoxybenzyl)amine hydrobromide
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Overview
Description
(3-Chlorobenzyl)(4-methoxybenzyl)amine hydrobromide is an organic compound with the molecular formula C15H16ClNO·HBr. This compound is characterized by the presence of both chlorobenzyl and methoxybenzyl groups attached to an amine, forming a hydrobromide salt. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chlorobenzyl)(4-methoxybenzyl)amine hydrobromide typically involves the reaction of 3-chlorobenzylamine with 4-methoxybenzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The resulting amine is then treated with hydrobromic acid to form the hydrobromide salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified through recrystallization or other suitable purification techniques.
Chemical Reactions Analysis
Types of Reactions
(3-Chlorobenzyl)(4-methoxybenzyl)amine hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in an organic solvent.
Major Products Formed
Oxidation: Corresponding benzaldehyde or benzoic acid derivatives.
Reduction: Benzylamine derivatives.
Substitution: Various substituted benzylamines depending on the nucleophile used.
Scientific Research Applications
(3-Chlorobenzyl)(4-methoxybenzyl)amine hydrobromide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of (3-Chlorobenzyl)(4-methoxybenzyl)amine hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzylamine: A primary amine used in similar applications, but lacks the chlorobenzyl group.
3-Chlorobenzylamine: Contains the chlorobenzyl group but lacks the methoxybenzyl group.
Benzylamine: A simpler structure without the methoxy or chlorobenzyl groups.
Uniqueness
(3-Chlorobenzyl)(4-methoxybenzyl)amine hydrobromide is unique due to the presence of both chlorobenzyl and methoxybenzyl groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound in various research and industrial applications.
Properties
IUPAC Name |
N-[(3-chlorophenyl)methyl]-1-(4-methoxyphenyl)methanamine;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO.BrH/c1-18-15-7-5-12(6-8-15)10-17-11-13-3-2-4-14(16)9-13;/h2-9,17H,10-11H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUZYWCWOWDZSGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNCC2=CC(=CC=C2)Cl.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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